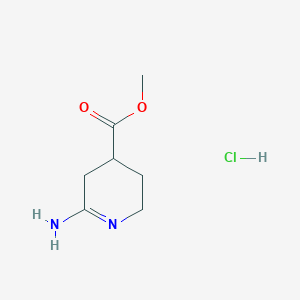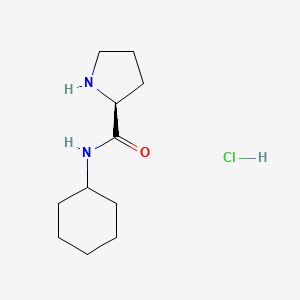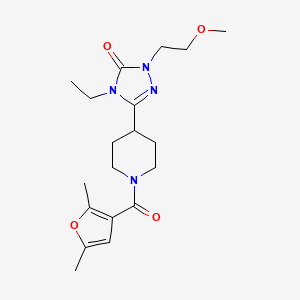
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 146422-41-5 . It has a molecular weight of 192.65 . The IUPAC name for this compound is "methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride" .
Synthesis Analysis
The synthesis of tetrahydropyridines, which includes “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, involves several methods. One method is the partial reduction of pyridinium salts which gives N-alkyltetrahydropyridines . Another method is the treatment of N-methylpyridinium with borohydride reagents which gives 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .Molecular Structure Analysis
The InChI code for “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h4-5,9H,2-3,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Tetrahydropyridines in Pharmacology
Tetrahydropyridines (THPs), including “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized and found to possess biologically active properties .
Antiviral Study
Compounds containing five-membered heteroaryl amines, which could potentially include “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines
“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” could potentially be used in the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines . These compounds have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation .
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Research studies on similar compounds suggest that they may interact with their targets to induce changes .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to their pharmacological properties .
Result of Action
Thps have been found to possess biologically active properties .
Propriétés
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h5H,2-4H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKXIIHBTZJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN=C(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)
![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)


![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)
![3-Fluorosulfonyloxy-5-[[(2R)-1,1,1-trifluoropropan-2-yl]carbamoyl]pyridine](/img/structure/B2995227.png)


![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)


